molecular formula C18H25N3O2S B2793092 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 1105224-05-2

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2793092
CAS No.: 1105224-05-2
M. Wt: 347.48
InChI Key: CBWRXQJCKMCOTM-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is a urea-based small molecule characterized by:

  • Dimethylamino-thiophen-ethyl moiety: A branched ethyl chain with a dimethylamino group and a thiophen-3-yl aromatic ring.
  • 4-Methoxyphenethyl substituent: A phenethyl group with a para-methoxy modification linked to the urea nitrogen.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-21(2)17(15-9-11-24-13-15)12-20-18(22)19-10-8-14-4-6-16(23-3)7-5-14/h4-7,9,11,13,17H,8,10,12H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWRXQJCKMCOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NCCC1=CC=C(C=C1)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 2-(thiophen-3-yl)ethylamine with dimethylamine under controlled conditions to form the intermediate 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.

    Urea Formation: The intermediate is then reacted with 4-methoxyphenethyl isocyanate to form the final product, this compound.

The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

The compound's efficacy in reducing cell viability across these lines suggests its potential as an anticancer agent, with mechanisms involving disruption of key signaling pathways related to cell survival and proliferation.

2. Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects, particularly concerning addiction therapy. Studies have shown that it can attenuate drug-seeking behavior in animal models, indicating its potential utility in treating substance use disorders.

Case Study: Drug-Seeking Behavior in Rats

In a controlled study, rats trained to self-administer cocaine exhibited a significant decrease in drug-seeking behavior upon administration of the compound. This effect is attributed to its modulation of the endocannabinoid system, which plays a critical role in addiction pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and dimethylamino groups significantly affect its potency:

  • Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.
  • Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Properties and Synthesis

The molecular formula for this compound is C19H24N2OS, with a molecular weight of approximately 344.47 g/mol. The synthesis typically involves standard organic chemistry techniques, including coupling reactions and purification processes to achieve high purity suitable for research applications.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The dimethylamino group can enhance its binding affinity to certain targets, while the thiophene and methoxyphenethyl groups can modulate its overall activity and selectivity.

Comparison with Similar Compounds

Structural Similarities and Divergences

The compound shares a urea backbone with several analogs, but substituent variations critically influence properties. Key comparisons include:

Compound Substituent 1 Substituent 2 Key Structural Features Reference
Target Compound 2-(Dimethylamino)-2-(thiophen-3-yl)ethyl 4-Methoxyphenethyl Thiophene (S-containing heterocycle), dimethylamino group, methoxy-phenyl
M64 (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) 2-(Dimethylamino)-2-(pyridin-4-yl)ethyl 2-Morpholino-5-(trifluoromethyl)phenyl Pyridine (N-containing heterocycle), morpholino group, CF₃ substituent
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea 2-Hydroxy-2-phenylethyl 4-Methoxyphenyl Hydroxyl group, phenyl instead of thiophene
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea 3-Phenylpropyl 4-Methoxyphenyl Aliphatic chain with phenyl, diisopropyl groups

Key Observations :

  • Heterocyclic Influence : The thiophene in the target compound (vs. pyridine in M64) reduces basicity but increases lipophilicity and metabolic stability due to sulfur’s electronic effects .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylamino group in the target compound and M64 improves water solubility at acidic pH via protonation. However, M64’s trifluoromethyl group may reduce solubility compared to the methoxyphenethyl group .
  • Metabolic Stability : Thiophene rings are susceptible to cytochrome P450 oxidation, whereas pyridine (in M64) is more resistant. This may shorten the target compound’s half-life relative to M64 .
  • logP Predictions : The thiophene and methoxyphenethyl groups likely give the target compound a higher logP than M64 (estimated logP ~3.5 vs. ~2.8), favoring blood-brain barrier penetration .

Biological Activity

The compound 1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C18H24N2O2S
  • Molecular Weight: 332.46 g/mol

The presence of both a thiophene ring and a methoxyphenyl group suggests that this compound may exhibit diverse pharmacological activities.

Biological Activity Overview

  • Anticancer Activity
    • Research has indicated that urea derivatives, including those similar to our compound, have significant anticancer properties. For instance, compounds with thiourea moieties have demonstrated activity against various cancer cell lines, including breast and liver cancers. The mechanism often involves inhibition of key enzymes related to cell proliferation and survival pathways .
  • Antimicrobial Properties
    • Urea derivatives have shown broad-spectrum antimicrobial activity. Studies suggest that modifications in the thiophene and methoxy groups enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • CNS Activity
    • Compounds with dimethylamino groups are known to cross the blood-brain barrier, suggesting potential neuropharmacological effects. Preliminary studies indicate that such compounds may possess anxiolytic or antidepressant properties, although specific data on this compound is still limited .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in tumor progression or microbial growth.
  • Receptor Modulation: It could act as an antagonist or agonist at specific receptors in the CNS.
  • Oxidative Stress Reduction: Some studies suggest that thiophene-containing compounds can act as antioxidants, reducing oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in various cancer cell lines (e.g., MDA-MB-231)
AntimicrobialEffective against Gram-positive/negative bacteria
CNS EffectsPotential anxiolytic effects; crosses blood-brain barrier

Case Study: Anticancer Efficacy

A study evaluating urea derivatives found that compounds structurally similar to this compound exhibited IC50 values ranging from 0.004 μM to 0.1 μM against various cancer cell lines, demonstrating their potency as anticancer agents .

Case Study: Antimicrobial Activity

In another investigation, a series of thiourea derivatives were tested for their antimicrobial efficacy. The results indicated that modifications similar to those in our compound significantly increased activity against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling amines with isocyanates under controlled conditions. For example, urea formation via reaction of a secondary amine (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine) with a phenethyl isocyanate derivative. Key parameters include:

  • Temperature : 0–25°C to minimize side reactions (e.g., hydrolysis of intermediates) .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity .

Q. How can the structure of this compound be confirmed, and what analytical techniques are critical for characterization?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, thiophene protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • FT-IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and aromatic C–H stretches .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Methodological Answer : Initial screening should include:

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Solubility Testing : Measure logP via HPLC to predict bioavailability .

Advanced Research Questions

Q. How does the compound’s substitution pattern (e.g., thiophene vs. furan, methoxy vs. ethoxy groups) influence its biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing thiophen-3-yl with furan-2-yl) and comparing:

  • Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
  • Selectivity : Competitive binding assays against related receptors (e.g., GPCRs vs. kinases) .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronic properties (Hammett σ values) with activity .

Q. What experimental strategies can resolve contradictory data in biological activity reports (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines, passage numbers, and incubation times to minimize variability .
  • Orthogonal Validation : Confirm activity with complementary assays (e.g., Western blot for target protein inhibition alongside cytotoxicity assays) .
  • Structural Analog Comparison : Cross-reference data with structurally similar compounds (e.g., 1-(2-(dimethylamino)pyrimidin-4-yl)methyl analogs) to identify trends .

Q. How can molecular docking and dynamics simulations guide the optimization of this compound’s binding to a target enzyme?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina to predict binding poses in the enzyme’s active site (e.g., kinase ATP-binding pocket) .
  • Key Interactions : Prioritize hydrogen bonds between the urea carbonyl and catalytic lysine residues, and hydrophobic interactions with the thiophene ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .

Critical Research Challenges

Q. What strategies mitigate solubility limitations during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters on the methoxy group to enhance aqueous solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release .
  • Co-solvent Systems : Use DMSO/PBS (≤10% v/v) for intravenous administration .

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer :

  • Deuterium Incorporation : Replace labile hydrogens (e.g., on the dimethylamino group) to slow CYP450-mediated degradation .
  • Steric Shielding : Add bulky substituents near metabolically vulnerable sites (e.g., ortho to the urea group) .

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